4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide
Overview
Description
4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. This compound has significant applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-(4-methylpiperazin-1-yl)methylbenzoic acid. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Acts as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting tyrosine kinases.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as tyrosine kinases. It inhibits the activity of these enzymes, thereby affecting various cellular pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the treatment of certain types of cancer, where the inhibition of tyrosine kinases can lead to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Uniqueness
4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-3-7-18(8-4-16)20(24)21-15-17-5-9-19(10-6-17)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXFDIDOMBKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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